molecular formula C22H16BrN3O5 B6131278 N-[2-(3-bromo-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-2-methyl-3-nitrobenzamide

N-[2-(3-bromo-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-2-methyl-3-nitrobenzamide

Cat. No.: B6131278
M. Wt: 482.3 g/mol
InChI Key: HHOPENMZUDQPJO-UHFFFAOYSA-N
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Description

N-[2-(3-bromo-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-2-methyl-3-nitrobenzamide, also known as BMB-NO2, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BMB-NO2 belongs to the class of benzoxazole derivatives, which are known for their diverse biological activities.

Mechanism of Action

The anti-cancer activity of N-[2-(3-bromo-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-2-methyl-3-nitrobenzamide is attributed to its ability to inhibit the activity of the enzyme, poly(ADP-ribose) polymerase (PARP). PARP is an important enzyme that plays a key role in DNA repair. Inhibition of PARP leads to the accumulation of DNA damage, which ultimately results in cell death.
Biochemical and Physiological Effects
Apart from its anti-cancer activity, this compound has also been shown to exhibit anti-inflammatory and anti-oxidant properties. Studies have demonstrated that this compound can reduce the production of pro-inflammatory cytokines and reactive oxygen species, which are implicated in various inflammatory and oxidative stress-related disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[2-(3-bromo-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-2-methyl-3-nitrobenzamide is its high potency and selectivity towards PARP. This makes it an ideal candidate for studying PARP inhibition in vitro and in vivo. However, one of the limitations of this compound is its low solubility in aqueous media, which can affect its bioavailability and pharmacokinetics.

Future Directions

There are several potential future directions for research on N-[2-(3-bromo-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-2-methyl-3-nitrobenzamide. One area of interest is the development of this compound analogs with improved solubility and pharmacokinetic properties. Another potential direction is the evaluation of this compound in combination with other anti-cancer agents to enhance its therapeutic efficacy. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the anti-inflammatory and anti-oxidant effects of this compound.
Conclusion
In conclusion, this compound is a promising chemical compound with potential therapeutic applications in cancer and other diseases. Its high potency and selectivity towards PARP make it an attractive candidate for further research and development. However, more studies are needed to fully understand its mechanism of action and potential limitations.

Synthesis Methods

N-[2-(3-bromo-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-2-methyl-3-nitrobenzamide can be synthesized using a multi-step process that involves the reaction of 3-bromo-4-methoxyaniline with 2-amino-4-nitrotoluene to form the intermediate compound, which is then reacted with 2-chloro-5-nitrobenzoic acid to yield the final product.

Scientific Research Applications

N-[2-(3-bromo-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-2-methyl-3-nitrobenzamide has been extensively studied in various scientific fields, including medicinal chemistry, pharmacology, and biochemistry. One of the most promising applications of this compound is in the treatment of cancer. Studies have shown that this compound exhibits potent anti-cancer activity against various cancer cell lines, including breast, lung, and colon cancer.

Properties

IUPAC Name

N-[2-(3-bromo-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-2-methyl-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16BrN3O5/c1-12-15(4-3-5-18(12)26(28)29)21(27)24-14-7-9-20-17(11-14)25-22(31-20)13-6-8-19(30-2)16(23)10-13/h3-11H,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHOPENMZUDQPJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC(=C(C=C4)OC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16BrN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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